molecular formula C20H21Cl2NO3 B15044426 Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15044426
M. Wt: 394.3 g/mol
InChI Key: FBWHXZKYRMUSBU-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Biological Activity

Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline family, which has been recognized for various pharmacological activities. The molecular formula is C19H20Cl2N2O3C_{19}H_{20}Cl_2N_2O_3, and it features a complex structure that contributes to its biological efficacy.

Biological Activities

1. Anticancer Activity:
Research indicates that derivatives of hexahydroquinolines exhibit promising anticancer properties. Specifically, compounds similar to methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

2. Antioxidant Effects:
The antioxidant capacity of this compound has been assessed using several assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role .

3. Anti-inflammatory Properties:
Hexahydroquinoline derivatives have been linked to anti-inflammatory effects. Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

4. Antimicrobial Activity:
Studies have also reported antimicrobial effects against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo was tested against melanoma and non-small-cell lung cancer models. The results showed significant tumor growth inhibition compared to control groups. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .

Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of the compound in an animal model of induced arthritis. Treatment with methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo resulted in reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6) compared to untreated groups .

Data Tables

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits bacterial growth

Properties

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H21Cl2NO3/c1-10-16(19(25)26-4)17(12-6-5-11(21)7-13(12)22)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3

InChI Key

FBWHXZKYRMUSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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